1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene
CAS No.: 96920-28-4
Cat. No.: VC1908201
Molecular Formula: C13H8Br4O2
Molecular Weight: 515.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96920-28-4 |
|---|---|
| Molecular Formula | C13H8Br4O2 |
| Molecular Weight | 515.8 g/mol |
| IUPAC Name | 1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene |
| Standard InChI | InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 |
| Standard InChI Key | NVNCBGPDUILJTG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br |
Introduction
Physical and Chemical Characteristics
-
The compound is a solid at room temperature.
-
It is relatively stable under normal conditions but may decompose upon heating.
-
Due to its brominated structure, it is likely to be less soluble in water compared to non-halogenated analogs.
Synthesis and Manufacturing
1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can be synthesized through a multi-step process involving the reaction of appropriate precursors, such as brominated phenols and methoxybenzene derivatives. The synthesis typically involves etherification reactions, where a brominated phenol reacts with a methoxybenzene derivative in the presence of a catalyst.
Environmental and Health Concerns
PBDEs, including compounds like 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, have raised concerns due to their persistence in the environment and potential bioaccumulation. They have been linked to endocrine disruption and other health issues, leading to regulatory actions to limit their use and disposal.
Research Findings
Research on PBDEs has highlighted their widespread presence in the environment, including in wildlife and human tissues. Studies have shown that these compounds can affect thyroid function and neurodevelopment, among other health impacts. The compound's persistence and potential for bioaccumulation make it a subject of ongoing environmental and toxicological research.
Comparison with Similar Compounds
| Compound | Molecular Weight (g/mol) | CAS Number |
|---|---|---|
| 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | 515.8 | 96920-28-4 |
| 3,5-Dibromo-2-(2,4-dibromophenoxy)phenol | 501.79 | 79755-43-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume